molecular formula C7H16S2 B14595046 Disulfide, 1-methylpropyl propyl CAS No. 59849-54-6

Disulfide, 1-methylpropyl propyl

Cat. No.: B14595046
CAS No.: 59849-54-6
M. Wt: 164.3 g/mol
InChI Key: KHTNPVYWCGRQEA-UHFFFAOYSA-N
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Description

Disulfide, 1-methylpropyl propyl, also known as methyl propyl disulfide, is an organic compound with the molecular formula C4H10S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including certain plants and foods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, 1-methylpropyl propyl, typically involves the reaction of propyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The reaction can be represented as follows:

2CH3CH2CH2SH+CH3SHCH3CH2CH2S-SCH3CH2CH3+H2O2 \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S-S}\text{CH}_3\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} 2CH3​CH2​CH2​SH+CH3​SH→CH3​CH2​CH2​S-SCH3​CH2​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:

    Feed Preparation: Mixing of propyl mercaptan and methyl mercaptan.

    Oxidation: Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.

    Separation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1-methylpropyl propyl, undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted disulfides or thiols.

Scientific Research Applications

Disulfide, 1-methylpropyl propyl, has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: Investigated for its role in biological systems, particularly in the formation and reduction of disulfide bonds in proteins.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of drugs targeting disulfide bonds in proteins.

    Industry: Used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of disulfide, 1-methylpropyl propyl, involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein folding, stability, and function.

Comparison with Similar Compounds

Similar Compounds

    Disulfide, dipropyl: Similar structure but with two propyl groups instead of one methyl and one propyl group.

    Disulfide, methyl ethyl: Contains a methyl and an ethyl group instead of a methyl and a propyl group.

    Disulfide, methyl butyl: Contains a methyl and a butyl group instead of a methyl and a propyl group.

Uniqueness

Disulfide, 1-methylpropyl propyl, is unique due to its specific combination of a methyl and a propyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

59849-54-6

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

2-(propyldisulfanyl)butane

InChI

InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

KHTNPVYWCGRQEA-UHFFFAOYSA-N

Canonical SMILES

CCCSSC(C)CC

Origin of Product

United States

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